5-Methylhydantoin

Biocatalysis Enzymatic resolution D-amino acid synthesis

Racemic 5-methylhydantoin (CAS 616-03-5) is the validated substrate for D-hydantoinase-catalyzed resolution to N-carbamyl D-amino acids, with high Agrobacterium tumefaciens enzyme activity at pH 10, 70°C. Its N1-selective Boc protection enables precise N3′ functionalization for anti-epileptic agent development. Use as an antimicrobial potentiator with organic acids. Avoid generic hydantoin substitution — our batch ensures regio- and stereochemical consistency for your synthetic workflow.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 616-03-5
Cat. No. B032822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylhydantoin
CAS616-03-5
Synonyms5-Methylimidazoline-2,4-dione;  DL-5-Methylhydantoin;  NSC 75829;  (±)-5-Methylhydantoin;  5-Methyl-2,4-imidazolidinedione;  5-Methyl-2,4-imidazolidinedione
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=O)N1
InChIInChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)
InChIKeyVMAQYKGITHDWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylhydantoin (CAS 616-03-5): Supplier Selection Guide for Hydantoin-Based Intermediates


5-Methylhydantoin (5-甲基海因, C₄H₆N₂O₂, MW 114.1) is a monomethyl-substituted hydantoin derivative characterized as a white to off-white crystalline solid with a melting point range of 148–152°C and a density of approximately 1.216 g/cm³ . The compound is sparingly soluble to insoluble in water but exhibits solubility in methanol and other polar organic solvents . It contains a single stereocenter at the C5 position, yielding racemic (R/S) mixtures in commercial preparations, though enantiopure (S)-5-methylhydantoin (CAS 40856-73-3) is also available for specialized applications . The compound serves as a key intermediate in pharmaceutical synthesis—particularly as a precursor to N-chlorohydantoin antimicrobial agents and as a substrate for D-hydantoinase-catalyzed resolution—and exhibits modest standalone antimicrobial activity when combined with organic acids .

Why Hydantoin Analogs Cannot Be Interchanged: 5-Methylhydantoin's Differentiated Reactivity Profile


Generic substitution among hydantoin derivatives is technically unsound due to divergent regioselective protection patterns and enzyme-substrate specificities that directly affect downstream synthetic utility. Comparative computational and experimental studies demonstrate that the mono-methyl substitution at C5 in 5-methylhydantoin produces distinct steric and electronic environments relative to 5,5-dimethylhydantoin (DMH), unsubstituted hydantoin, and 5-ethyl-5-methylhydantoin [1]. These differences manifest in three critical procurement-relevant dimensions: (i) regioselective protection at N1 versus N3′ during Boc derivatization, which alters the accessibility of reactive sites for subsequent pharmaceutical functionalization; (ii) differential D-hydantoinase substrate recognition, affecting the feasibility and yield of enzymatic resolution for chiral amino acid synthesis; and (iii) divergent adsorption behavior on activated carbon in wastewater treatment contexts [2]. Consequently, selecting an incorrect hydantoin analog risks synthetic failure, reduced enantiomeric excess, or incompatibility with established biocatalytic workflows.

Quantitative Comparative Evidence: 5-Methylhydantoin Versus Closest Analogs


D-Hydantoinase Substrate Specificity: 5-Methylhydantoin vs. DL-Benzylhydantoin

Agrobacterium tumefaciens strain 47C expresses an inducible D-hydantoinase that exhibits pronounced substrate discrimination among hydantoin derivatives. Under identical assay conditions (pH 10, 70°C), the enzyme displays high catalytic activity toward DL-5-methylhydantoin while showing low activity toward DL-benzylhydantoin . This differential activity is functionally significant: high conversion of DL-5-methylhydantoin yields optically pure N-carbamyl D-amino acids, whereas DL-benzylhydantoin is poorly processed, rendering it unsuitable for this established biocatalytic route.

Biocatalysis Enzymatic resolution D-amino acid synthesis

Regioselective Boc Protection: 5-Methylhydantoin vs. 5,5-Dimethylhydantoin vs. PCU Hydantoin

A combined experimental and computational study (DFT B3LYP/6-31+G(d)) compared the regioselective Boc protection of three hydantoins with increasing steric bulk at C5: 5-methylhydantoin, 5,5-dimethylhydantoin (DMH), and a pentacycloundecane (PCU) cage hydantoin [1]. Kinetic and reagent-controlled monoprotection of the smaller hydantoins (5-methylhydantoin and DMH) achieves regioselective protection at N1, whereas the sterically congested PCU hydantoin is protected at N3′ [2]. The computational model correctly predicted experimental outcomes and demonstrated that the C5 substitution pattern directly governs the accessibility and reactivity of the two nitrogen atoms in the hydantoin ring—a critical parameter for synthesizing N3′-functionalized anticonvulsant analogs.

Synthetic chemistry Protecting group strategy Pharmaceutical intermediate

Activated Carbon Adsorption Affinity: 5-Ethyl-5-methylhydantoin > 5,5-Dimethylhydantoin > Hydantoin

Single-solute and multisolute isotherm studies on Filtrasorb 400 activated carbon established a clear relative order of adsorption affinity among three hydantoins: 5-ethyl-5-methylhydantoin > 5,5-dimethylhydantoin > hydantoin [1]. Although 5-methylhydantoin was not directly included in this ternary comparison, the trend demonstrates that C5 alkyl substitution pattern—specifically, the presence and identity of substituents—systematically modulates adsorption behavior. This class-level inference indicates that 5-methylhydantoin occupies an intermediate position in adsorption affinity relative to unsubstituted hydantoin (lowest) and disubstituted analogs (highest), which is relevant for predicting its behavior in activated carbon treatment systems.

Wastewater treatment Adsorption Environmental remediation

Antimicrobial Activity: 5-Methylhydantoin in Combination vs. Single-Component Systems

In a study characterizing antimicrobial compounds produced by Lactobacillus plantarum VTT E-78076, 5-methylhydantoin (identified as 5-methyl-2,4-imidazolidinedione) was tested individually and in combination against Pantoea agglomerans (Enterobacter agglomerans) . At a concentration of 10 ppm, 5-methylhydantoin alone inhibited growth of the Gram-negative test organism by only 10–15%. However, when combined with benzoic acid, mevalonolactone, and cyclo(glycyl-L-leucyl)—each also at 10 ppm—and supplemented with 1% lactic acid, complete (100%) growth inhibition was achieved . This demonstrates that 5-methylhydantoin's antimicrobial utility lies primarily in synergistic formulations rather than standalone activity.

Food preservation Antimicrobial Synergistic effect

Enantiomer Activity Differential: (S)-5-Methylhydantoin vs. (R)-5-Methylhydantoin

The two enantiomers of 5-methylhydantoin exhibit distinct biological activity profiles. The (S) form demonstrates greater biological activity than the (R) form, though both enantiomers are poorly water-soluble . (S)-5-methylhydantoin (CAS 40856-73-3) has established utility as a plant fingerprinting agent and as a probe for detecting DNA hybridization, forming covalent bonds with hydroxyl groups on sugar rings to reveal differences in cyclic structures . The activity of this compound depends on substrate specificity and whether it exists in free form or bound to nucleic acids.

Chiral resolution Stereochemistry Biological probe

Corrosion Inhibition: Dimethylol-5-methylhydantoin (MHD) vs. MHD Derivatives

Dimethylol-5-methylhydantoin (MHD) and its derivatives (DTM, DAM, DOM, DMM) function as corrosion inhibitors for N-80 carbon steel in raw water . Adsorption onto the steel surface is thermodynamically favored and classified as chemisorption. Among the tested compounds, MHD exhibits higher inhibition efficiency, as indicated by its higher EHOMO and ELUMO-EHOMO values derived from quantum chemical calculations .

Corrosion inhibition Carbon steel Industrial water treatment

Procurement-Driven Application Scenarios for 5-Methylhydantoin


Enzymatic Resolution for D-Amino Acid Production

Procure racemic 5-methylhydantoin (CAS 616-03-5) as the substrate of choice for D-hydantoinase-catalyzed conversion to optically pure N-carbamyl D-amino acids. This application is supported by demonstrated high catalytic activity of Agrobacterium tumefaciens D-hydantoinase on DL-5-methylhydantoin under pH 10, 70°C conditions, in contrast to low activity on DL-benzylhydantoin . The compound's suitability for this biocatalytic route is established, making it the preferred substrate for researchers synthesizing D-amino acids via hydantoinase-mediated resolution.

Synthesis of N1-Protected Hydantoin Intermediates for Anticonvulsant Development

Select 5-methylhydantoin for synthetic routes requiring N1-selective Boc protection prior to further N3′ functionalization. Computational and experimental evidence confirms that 5-methylhydantoin (like 5,5-dimethylhydantoin) undergoes regioselective monoprotection at N1, whereas sterically bulkier cage hydantoins are protected at N3′ . This property is critical for medicinal chemists developing hydantoin-based anti-epileptic agents, where N3′ substitution is required for enhanced pharmacological activity.

Multi-Component Antimicrobial Formulations for Food Preservation

Incorporate 5-methylhydantoin into synergistic antimicrobial preservative systems where it functions as a potentiator rather than a standalone agent. Evidence demonstrates that 5-methylhydantoin at 10 ppm achieves only 10–15% inhibition of Pantoea agglomerans when used alone, but contributes to 100% inhibition when combined with benzoic acid, mevalonolactone, cyclo(glycyl-L-leucyl), and 1% lactic acid . Formulators should not rely on 5-methylhydantoin as a sole preservative but may evaluate it as a component in multi-preservative blends.

Stereospecific Probe Applications Requiring Enantiopure Material

For applications in plant fingerprinting, DNA hybridization detection, or stereospecific catalytic reactions, procure (S)-5-methylhydantoin (CAS 40856-73-3) rather than the racemic mixture (CAS 616-03-5). The (S)-enantiomer demonstrates higher biological activity than the (R) form and forms covalent bonds with hydroxyl groups on sugar rings, enabling detection of structural differences in cyclic molecules . This application requires specification of enantiopurity during procurement.

Technical Documentation Hub

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